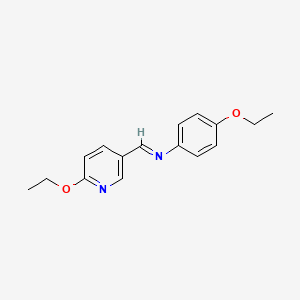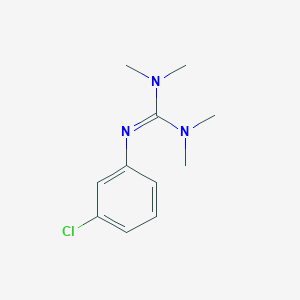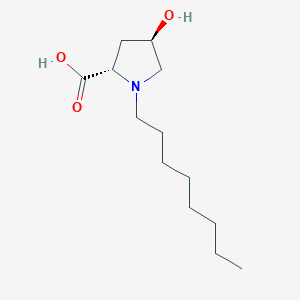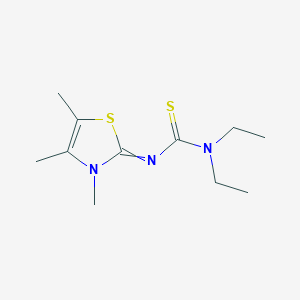![molecular formula C11H9N3O2 B14346173 2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid CAS No. 90626-41-8](/img/structure/B14346173.png)
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid is a complex heterocyclic compound that belongs to the indole and imidazole families. These compounds are known for their significant roles in various biological processes and their presence in many natural products and pharmaceuticals . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid typically involves the construction of the indole and imidazole rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . These methods require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparación Con Compuestos Similares
2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid can be compared with other similar compounds, such as:
Indole-2-carboxylic acid: Known for its role in synthesizing pharmaceuticals and agrochemicals.
Imidazole-4-carboxylic acid: Used in the development of antifungal and antiviral drugs.
7-Methylindole-2-carboxylic acid: Studied for its potential as a receptor antagonist in medicinal chemistry.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
90626-41-8 |
|---|---|
Fórmula molecular |
C11H9N3O2 |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
2-methyl-3,8-dihydropyrrolo[2,3-e]benzimidazole-7-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-5-12-7-3-2-6-4-8(11(15)16)14-9(6)10(7)13-5/h2-4,14H,1H3,(H,12,13)(H,15,16) |
Clave InChI |
GFOVZMJCEFFUBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=CC3=C2NC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)

![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)

![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)


![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)


